molecular formula C9H6BrNOS B2485981 5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione CAS No. 931966-96-0

5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione

Cat. No.: B2485981
CAS No.: 931966-96-0
M. Wt: 256.12
InChI Key: LGZAFDFORIFNJX-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione is a heterocyclic compound that features a bromophenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the oxazole-thione ring under acidic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominated compounds and thiosemicarbazides.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium carbonate in polar aprotic solvents can facilitate nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted oxazole-thione derivatives, while oxidation and reduction can modify the functional groups on the oxazole ring .

Scientific Research Applications

5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxazole-thione ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-thiazol-2-amine: Another brominated heterocycle with similar biological activities.

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A structurally related compound with different functional groups.

Uniqueness

5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazole-2-thione is unique due to its specific combination of a bromophenyl group and an oxazole-thione ring. This combination imparts distinct electronic and steric properties, making it a versatile scaffold for various applications .

Properties

IUPAC Name

5-(4-bromophenyl)-3H-1,3-oxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNOS/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZAFDFORIFNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=S)O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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